molecular formula C12H12F2N2O3 B13054137 Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13054137
M. Wt: 270.23 g/mol
InChI Key: AUVNPSQXNNBJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow for various functionalizations .

Preparation Methods

The synthesis of Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with α-haloketones to form the imidazo[1,2-a]pyridine core. Industrial production methods often employ catalytic processes to enhance yield and selectivity .

Chemical Reactions Analysis

Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in its role as an antituberculosis agent, it inhibits key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death . The compound’s difluoroethoxy group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate: Similar in structure but with a methoxy group instead of a difluoroethoxy group, leading to different chemical properties and biological activities.

    Ethyl 7-(2,2-dichloroethoxy)imidazo[1,2-a]pyridine-3-carboxylate:

This compound stands out due to its unique difluoroethoxy group, which imparts distinct electronic and steric properties, enhancing its utility in various scientific and industrial applications .

Properties

Molecular Formula

C12H12F2N2O3

Molecular Weight

270.23 g/mol

IUPAC Name

ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H12F2N2O3/c1-2-18-12(17)9-6-15-11-5-8(3-4-16(9)11)19-7-10(13)14/h3-6,10H,2,7H2,1H3

InChI Key

AUVNPSQXNNBJSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC(=C2)OCC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.